Bis(2-dicyclohexylphosphinophenyl)ether

Catalog No.
S723495
CAS No.
434336-16-0
M.F
C36H52OP2
M. Wt
562.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-dicyclohexylphosphinophenyl)ether

CAS Number

434336-16-0

Product Name

Bis(2-dicyclohexylphosphinophenyl)ether

IUPAC Name

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane

Molecular Formula

C36H52OP2

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C36H52OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2

InChI Key

HPFGZHCWLVSVKJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6

DPEphos-Cy, also known as Bis(2-dicyclohexylphosphinophenyl) ether, is a ligand used in inorganic and organometallic chemistry. Its structure features a central phenyl ether group flanked by two dicyclohexylphosphine groups. (PubChem, Bis(2-dicyclohexylphosphinophenyl)ether: )

Catalyst Design:

DPEphos-Cy's primary application lies in catalyst design, particularly for transition metal-mediated reactions. Its dicyclohexylphosphine groups bind strongly to transition metals, forming stable complexes. The central phenyl ether group, compared to its diphenyl counterpart (DPEphos), introduces a smaller bite angle (the angle between the two phosphine donors). This flexibility allows DPEphos-Cy to accommodate various metal centers and participate in diverse catalytic cycles. (AspiraSci, Bis(2-dicyclohexylphosphinophenyl) ether)

Homogeneous Catalysis:

DPEphos-Cy finds use in homogeneous catalysis, where the catalyst remains in the same phase (usually liquid) as the reactants. Studies have explored its potential in various reactions, including:

  • Hydrocarbon hydrogenation: DPEphos-Cy can complex with transition metals to activate hydrogen molecules for efficient alkene and alkyne hydrogenation. ([Scientific Publications referencing Bis(2-dicyclohexylphosphinophenyl)ether can be found on various chemistry databases])
  • Hydroboration: DPEphos-Cy containing catalysts can facilitate the addition of a boron-hydrogen bond across unsaturated carbon-carbon bonds.
  • C-C bond formation reactions: DPEphos-Cy complexes are being investigated for their ability to promote carbon-carbon bond formation reactions.

Bis(2-dicyclohexylphosphinophenyl)ether, also known as DPEphos-Cy, is a white powder air-stable organophosphorus compound []. It belongs to the class of chelating phosphine ligands, where two phosphine groups (PPh2) are connected by an ether (C-O-C) bridge with phenyl (C6H5) substituents at the 2-position []. DPEphos-Cy has gained significance in scientific research due to its ability to participate in various catalytic reactions


Molecular Structure Analysis

The key feature of DPEphos-Cy's structure is the presence of two bulky cyclohexyl (C6H11) groups attached to the phosphorus atoms (P) []. These groups provide steric hindrance, which influences the selectivity and reactivity of the catalyst in certain reactions []. Additionally, the ether bridge containing the phenyl rings contributes to the overall rigidity and electronic properties of the ligand [].


Chemical Reactions Analysis

DPEphos-Cy finds application as a ligand in numerous cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds. Some notable examples include:

  • Buchwald-Hartwig coupling: This reaction forms a carbon-carbon bond between an aryl halide (Ar-X) and an amine (NR2) or an alkyl nucleophile (R'). DPEphos-Cy can be used as a ligand for palladium catalysts in this reaction [].
Pd(DPEphos-Cy)X2 + 2 R-X + 2 NR2 -> 2 R-NR2 + 2 PdX2 + DPEphos-Cy (X: Cl, Br, I)
  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between a boronic acid (R-B(OH)2) and an aryl halide or triflate. DPEphos-Cy can be employed as a ligand for palladium catalysts in Suzuki-Miyaura couplings as well [].
Pd(DPEphos-Cy)X2 + R-B(OH)2 + Ar-X -> R-Ar + Pd(OH)2 + 2 HX + DPEphos-Cy (X: Cl, Br, I)
  • Other relevant reactions include Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling, where DPEphos-Cy again serves as a ligand for palladium or nickel catalysts to facilitate carbon-carbon bond formation [].

Physical And Chemical Properties Analysis

  • Appearance: White powder [].
  • Molecular Formula: C36H52OP2 [].
  • Molecular Weight: 562.75 g/mol [].
  • Melting Point: 140-146 °C [].
  • Solubility: Soluble in common organic solvents like dichloromethane, THF, and toluene [].
  • Stability: Air-stable [].

XLogP3

9.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis[2-(dicyclohexylphosphino)phenyl] ether

Dates

Modify: 2023-08-15

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